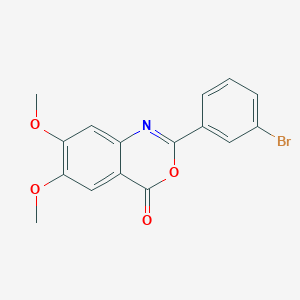
8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate, also known as IMCOB, is a synthetic compound that has been gaining attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate is believed to exert its effects by inhibiting various enzymes and cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the growth of cancer cells.
Biochemical and Physiological Effects:
8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as inhibit the growth of cancer cells. It has also been shown to have antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of 8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate is its potential as a drug candidate due to its anti-inflammatory, anti-cancer, and anti-bacterial properties. However, its synthesis method is complex and may be difficult to reproduce, and its effects may vary depending on the specific cell type or organism being studied.
Future Directions
Future research on 8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate could focus on optimizing its synthesis method to make it more efficient and cost-effective. Additionally, further studies could explore its potential as a drug candidate for the treatment of inflammatory diseases, cancer, and bacterial infections. Finally, research could also investigate the potential side effects and toxicity of 8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate to ensure its safety for use in humans.
Synthesis Methods
8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate can be synthesized using a multi-step process starting with the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. This is then reacted with 8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-ol in the presence of a base to produce 8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate.
Scientific Research Applications
8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development.
properties
Product Name |
8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate |
|---|---|
Molecular Formula |
C18H12I2O5 |
Molecular Weight |
562.1 g/mol |
IUPAC Name |
(8-iodo-5-methoxy-2-methyl-4-oxochromen-7-yl) 2-iodobenzoate |
InChI |
InChI=1S/C18H12I2O5/c1-9-7-12(21)15-13(23-2)8-14(16(20)17(15)24-9)25-18(22)10-5-3-4-6-11(10)19/h3-8H,1-2H3 |
InChI Key |
USTKLFFPLQDJQC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2OC)OC(=O)C3=CC=CC=C3I)I |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2OC)OC(=O)C3=CC=CC=C3I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)


![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)

![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)